

An In-depth Technical Guide to the Chemical Properties of 10-O-Ethylcannabitriol

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Compound of Interest

Compound Name: 10-O-Ethylcannabitriol

Cat. No.: B1164413

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For Researchers, Scientists, and Drug Development Professionals

Abstract

10-O-Ethylcannabitriol is a naturally occurring phytocannabinoid found in *Cannabis sativa* L. As a derivative of the minor cannabinoid cannabitriol (CBT), its chemical properties and biological activities are of growing interest to the scientific community. This technical guide provides a comprehensive overview of the known chemical properties of **10-O-Ethylcannabitriol**, including its molecular structure, physicochemical data, and natural occurrence. Due to the limited availability of specific experimental data for this compound, this guide also presents inferred properties based on its parent compound, cannabitriol, and proposes detailed methodologies for its potential synthesis and isolation. Furthermore, it explores the potential pharmacological activities and signaling pathways based on current knowledge of minor cannabinoids.

Chemical and Physical Properties

10-O-Ethylcannabitriol, also known as trans-Cannabitriol monoethyl ether, is a distinct cannabinoid derivative. While extensive experimental data for this specific compound is limited, its fundamental properties have been identified.

Table 1: Physicochemical Properties of **10-O-Ethylcannabitriol**

Property	Value	Source
CAS Number	1259515-25-7	
Molecular Formula	C23H34O4	
Molecular Weight	374.52 g/mol	
Physical Description	Oil	
Purity (by HPLC)	>98% (for commercially available standard)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	BioCrick
IUPAC Name	(9R,10R)-10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol	BioCrick
SMILES	CCO[C@@H]1C(C(C(O2)=CC(CCCCC)=C3)=C3O)=C(CC--INVALID-LINK--1C)C2(C)C	
InChI	InChI=1S/C23H34O4/c1-6-8-9-10-15-13-17(24)20-18(14-15)27-22(3,4)16-11-12-23(5,25)21(19(16)20)26-7-2/h13-14,21,24-25H,6-12H2,1-5H3/t21-,23-/m1/s1	
InChIKey	HRAUOPAWWNBNRN-FYYLOGMGSA-N	

Note: Some data is sourced from supplier specifications and should be confirmed through independent analysis.

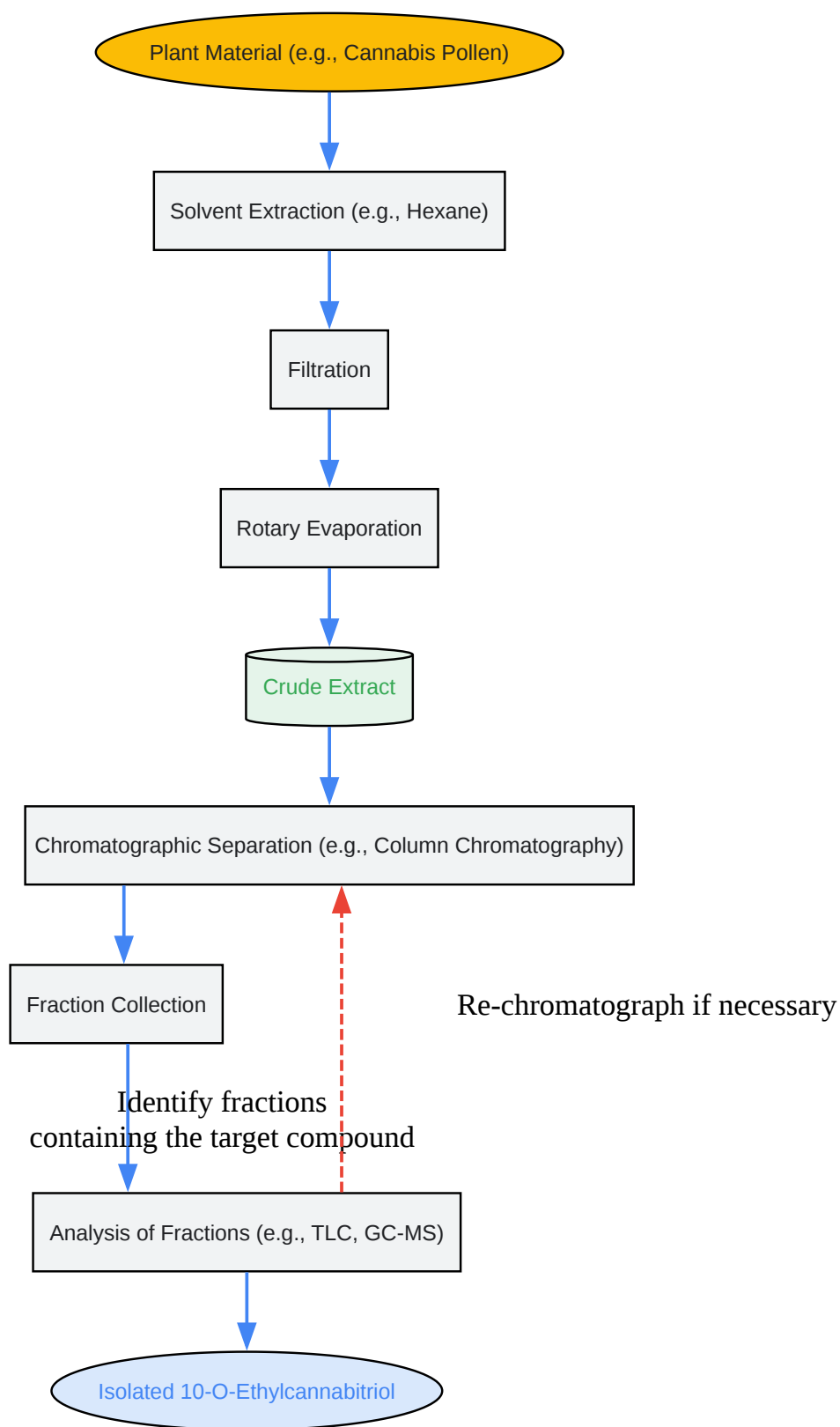
Natural Occurrence and Isolation

10-O-Ethylcannabitriol has been identified as a natural product in the pollen of the male plants of *Cannabis sativa* L. In a 2005 study published in *Phytochemical Analysis*, this compound was identified along with fifteen other cannabinoids from a hexane extract of cannabis pollen. The characterization of these cannabinoids was performed using gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS), and by comparison with available reference standards and reported data.

Experimental Protocol: Generalized Isolation of Cannabinoids from Plant Material

While the specific, detailed protocol for the isolation of **10-O-Ethylcannabitriol** from cannabis pollen is not available in the public domain, a general methodology for the extraction and isolation of cannabinoids from a plant matrix can be described as follows. This protocol is illustrative and would require optimization for the specific target compound and plant material.

Diagram 1: Generalized Workflow for Cannabinoid Isolation



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Caption: A generalized workflow for the isolation of cannabinoids from plant material.

Methodology:

- **Extraction:** The dried and powdered plant material is subjected to extraction with a non-polar solvent such as hexane to extract the cannabinoids. This can be done using maceration, soxhlet extraction, or supercritical fluid extraction.
- **Filtration and Concentration:** The resulting mixture is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
- **Chromatographic Separation:** The crude extract is then subjected to chromatographic techniques to separate the individual cannabinoids. Column chromatography using silica gel or a similar stationary phase is a common method. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds from the column.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing **10-O-Ethylcannabitriol**.
- **Purification:** Fractions containing the desired compound may be combined and subjected to further chromatographic purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. A certificate of analysis for a commercial standard of **10-O-Ethylcannabitriol** indicates that its NMR spectrum is consistent with its proposed structure.

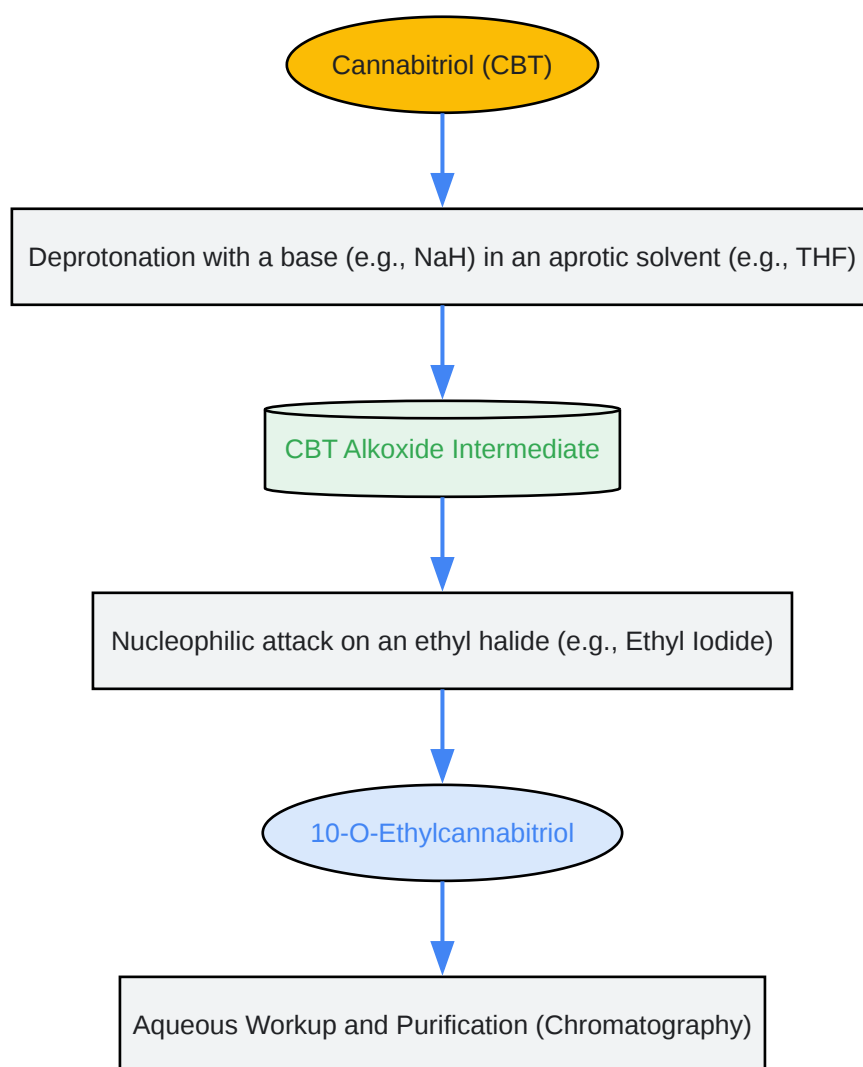
Proposed Synthesis

Currently, a specific, peer-reviewed synthesis protocol for **10-O-Ethylcannabitriol** is not available in the scientific literature. However, its structure suggests that it can be synthesized from its parent compound, cannabitriol (CBT), via a Williamson ether synthesis. This method involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide.

Experimental Protocol: Proposed Williamson Ether Synthesis of 10-O-Ethylcannabitriol

This proposed protocol is based on established methods for the synthesis of cannabinoid ethers and would require optimization.

Diagram 2: Proposed Synthesis of **10-O-Ethylcannabitriol**



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Caption: Proposed Williamson ether synthesis of **10-O-Ethylcannabitriol** from cannabitriol.

Methodology:

- **Reactant Preparation:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cannabitrinol in a dry, aprotic solvent such as tetrahydrofuran (THF).
- **Deprotonation:** Add a strong base, such as sodium hydride (NaH), to the solution at 0°C. The reaction mixture is then allowed to stir at room temperature for a specified period to ensure the formation of the alkoxide intermediate.
- **Ether Formation:** Cool the reaction mixture back to 0°C and add an ethyl halide, such as ethyl iodide or ethyl bromide, dropwise. The reaction is then stirred at room temperature or gently heated to drive the reaction to completion.
- **Quenching and Extraction:** Once the reaction is complete (as monitored by TLC), it is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted several times with a suitable organic solvent, such as ethyl acetate.
- **Washing and Drying:** The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The resulting crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane-ethyl acetate gradient) to yield pure **10-O-Ethylcannabitrinol**.

Potential Pharmacological Activity and Signaling Pathways

There is currently no specific pharmacological data available for **10-O-Ethylcannabitrinol**. However, insights into its potential biological activities can be inferred from its parent compound, cannabitrinol (CBT), and the general pharmacology of minor cannabinoids.

Pharmacological Profile of Cannabitrinol (CBT)

Cannabitrinol is a minor cannabinoid that is also found in *Cannabis sativa*. It is structurally similar to other well-known cannabinoids and has been the subject of limited pharmacological investigation.

Table 2: Reported Biological Activities of Cannabitriol (CBT)

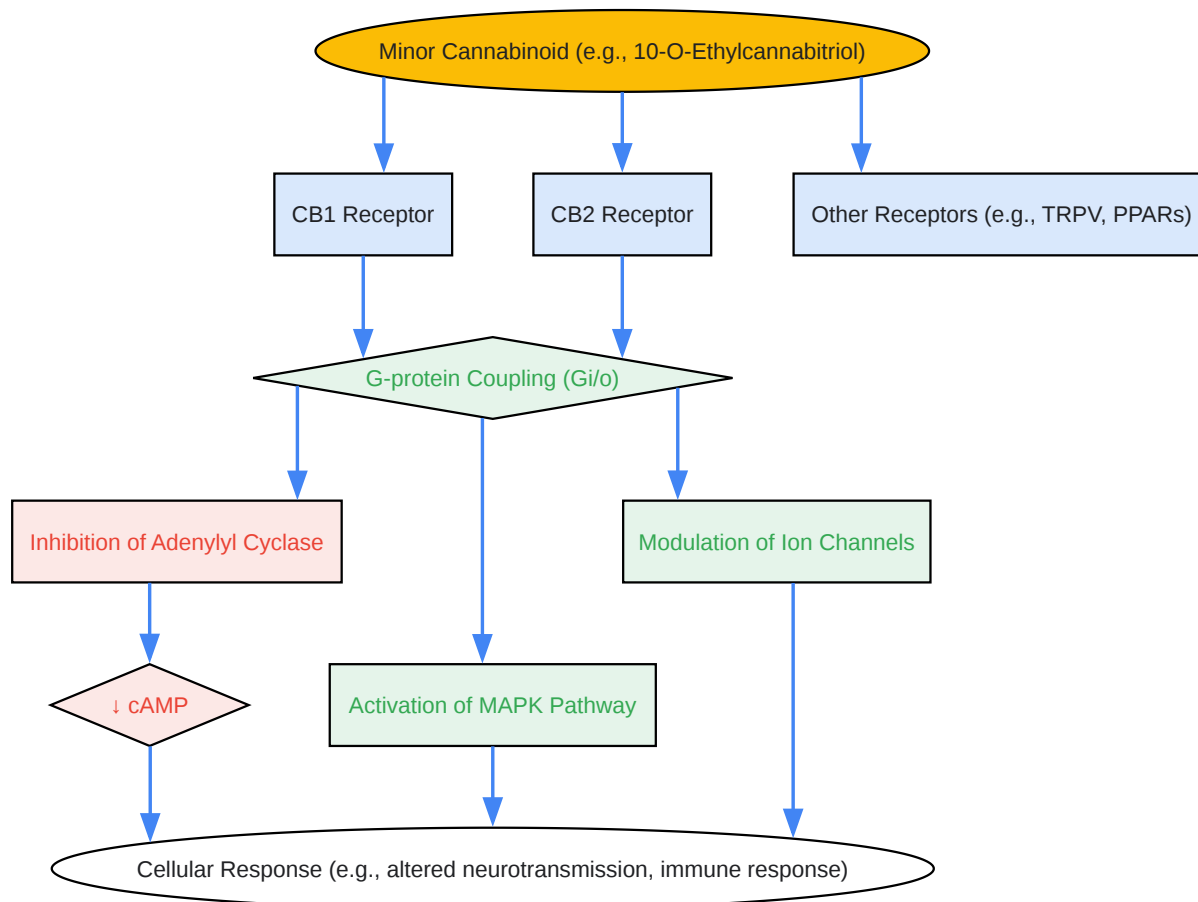
Activity	Description	Source
Anti-estrogenic	CBT has been shown to act as an estrogen receptor antagonist.	
Aromatase Inhibition	It has been reported to inhibit the enzyme aromatase.	
Glaucoma	A study suggested potential benefits for individuals with glaucoma.	
Interaction with Endocannabinoid System	CBT shows almost no interaction with CB1 receptors, explaining its non-intoxicating nature. Its effects on CB2 receptors are not well understood.	

The addition of an ethyl group to the 10-O position of cannabitriol would increase its lipophilicity, which may alter its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for various receptors.

Generalized Signaling Pathways for Minor Cannabinoids

Minor cannabinoids exert their effects through a variety of signaling pathways, primarily by interacting with the endocannabinoid system (ECS). The ECS is comprised of cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them. Minor cannabinoids can act as agonists or antagonists at these and other receptors.

Diagram 3: Generalized Cannabinoid Receptor Signaling



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Caption: A generalized diagram of cannabinoid receptor signaling pathways.

Mechanism of Action:

- **CB1 and CB2 Receptor Interaction:** Many cannabinoids bind to CB1 and CB2 receptors, which are G-protein coupled receptors. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).
- **MAPK Pathway:** Cannabinoid receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and survival.

- **Ion Channel Modulation:** CB1 receptor activation can modulate the activity of various ion channels, leading to changes in neuronal excitability.
- **Other Receptors:** Minor cannabinoids have been shown to interact with other receptors, including transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs), which contributes to their diverse pharmacological effects.

Given that **10-O-Ethylcannabitriol** is a minor cannabinoid, it is plausible that it interacts with one or more of these signaling pathways. However, without direct experimental evidence, its specific molecular targets and mechanisms of action remain to be elucidated.

Conclusion and Future Directions

10-O-Ethylcannabitriol is a naturally occurring cannabinoid with a defined chemical structure and basic physicochemical properties. While its presence in *Cannabis sativa* is confirmed, there is a significant lack of in-depth research into its specific biological activities and pharmacological profile. The information available on its parent compound, cannabitriol, suggests potential therapeutic avenues, particularly in the areas of hormonal regulation.

Future research should focus on:

- The development of a scalable and efficient synthesis of **10-O-Ethylcannabitriol** to enable further pharmacological studies.
- Comprehensive spectroscopic analysis (NMR, MS, IR) to fully characterize the molecule.
- In vitro and in vivo studies to determine its binding affinities for cannabinoid and other receptors, and to elucidate its specific signaling pathways.
- Evaluation of its therapeutic potential in various disease models.

A deeper understanding of the chemical and biological properties of **10-O-Ethylcannabitriol** will contribute to the growing body of knowledge on minor cannabinoids and may lead to the development of novel therapeutic agents.

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